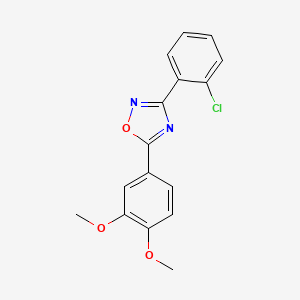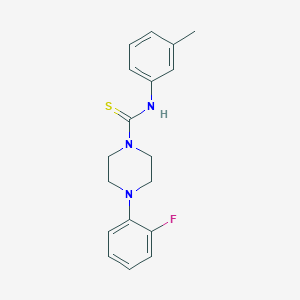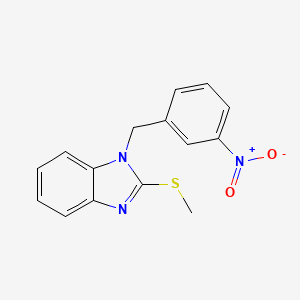
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CPOC, is a synthetic compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been extensively studied for its pharmacological activities.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is complex and involves multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer progression, such as matrix metalloproteinases and cyclooxygenase-2. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also activates the Nrf2/ARE pathway, which plays a crucial role in antioxidant defense. Furthermore, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits potent pharmacological activities at low concentrations, making it a cost-effective compound for research purposes. However, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations, such as its poor solubility in water and low stability in biological fluids.
Orientations Futures
There are several future directions for the research on 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Furthermore, the development of novel formulations and delivery systems for 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide could improve its pharmacokinetic and pharmacodynamic properties. Finally, the use of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide as a diagnostic tool for Alzheimer's disease could be explored further.
Méthodes De Synthèse
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 3-methoxybenzaldehyde with malonic acid in the presence of piperidine. The resulting intermediate is then reacted with 2-chloroacetyl chloride to obtain the final product. The purity and yield of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be improved by recrystallization and column chromatography techniques.
Applications De Recherche Scientifique
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been investigated for its ability to modulate the immune system and inhibit angiogenesis. In addition, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-13-4-2-3-12(9-13)19-16(20)14-8-10-7-11(18)5-6-15(10)23-17(14)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHOXGGOOAEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)


![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)


![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)